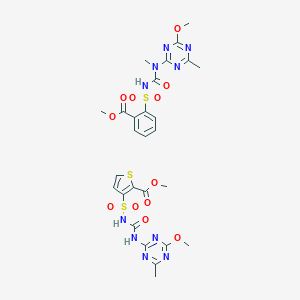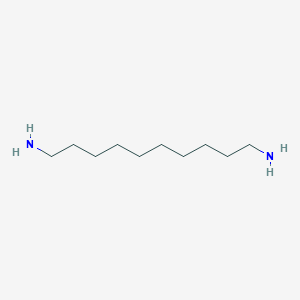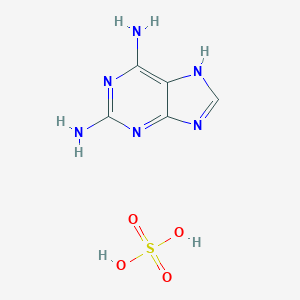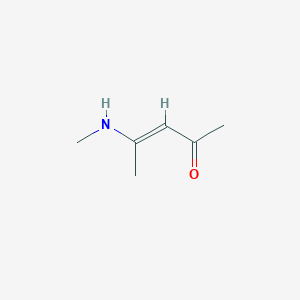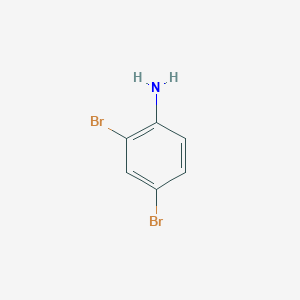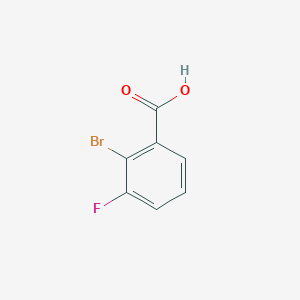
Ácido 2-bromo-3-fluorobenzoico
Descripción general
Descripción
2-Bromo-3-fluorobenzoic acid (2-BFBA) is an organic compound with the chemical formula C7H4BrFO2. It is a brominated aromatic acid with a wide range of applications in research and industry. 2-BFBA is a versatile molecule which can be used in the synthesis of various organic compounds, as well as in the production of pharmaceuticals and agrochemicals. It is also used as a reagent in the synthesis of heterocyclic compounds, such as quinolines and pyridines. In addition, 2-BFBA is used as a catalyst in the production of polymers and in the manufacture of dyes and pigments.
Aplicaciones Científicas De Investigación
Síntesis de compuestos fluorados
El ácido 2-bromo-3-fluorobenzoico puede usarse como material de partida en la síntesis de varios compuestos fluorados . Los compuestos fluorados son de gran interés en el campo de la química medicinal debido a sus propiedades únicas, como el aumento de la estabilidad metabólica y la mejora de la lipofilicidad.
Preparación de ácidos bórnicos
Este compuesto también se puede utilizar en la preparación de ácidos bórnicos . Los ácidos bórnicos son importantes en la química orgánica y la ciencia de los materiales para la síntesis de varios tipos de polímeros y compuestos biológicamente activos.
Desarrollo de productos farmacéuticos
El ácido 2-bromo-3-fluorobenzoico se puede utilizar en el desarrollo de productos farmacéuticos . Por ejemplo, se puede utilizar para sintetizar ácido 2-((2-carboxi-5-fluorofenil)amino)-3-metoxibenzoico , que puede tener aplicaciones terapéuticas potenciales.
Investigación en ciencia de los materiales
En el campo de la ciencia de los materiales, el ácido 2-bromo-3-fluorobenzoico se puede utilizar como bloque de construcción en la síntesis de materiales complejos .
Investigación en biología química
En biología química, este compuesto se puede utilizar para estudiar los efectos biológicos de los compuestos fluorados .
Investigación en ciencia ambiental
En ciencia ambiental, los investigadores pueden utilizar el ácido 2-bromo-3-fluorobenzoico para estudiar el destino y el transporte ambiental de los compuestos bromados y fluorados <svg class="icon" height="16" p
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s known that benzoic acid derivatives can interact with various biological targets, including enzymes and receptors, depending on their specific substitutions .
Mode of Action
For instance, the bromine atom is a good leaving group, which might facilitate nucleophilic substitution reactions .
Pharmacokinetics
The presence of the bromine and fluorine atoms could potentially affect these properties, as they can influence the lipophilicity of the molecule .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-3-fluorobenzoic acid . For instance, factors such as pH and temperature could potentially affect its stability and interaction with its targets.
Análisis Bioquímico
Biochemical Properties
2-Bromo-3-fluorobenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with various enzymes and proteins, influencing their activity. For instance, it can act as an inhibitor for certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This interaction can lead to a decrease in the enzyme’s activity, which can be useful in studying enzyme kinetics and developing enzyme inhibitors for therapeutic purposes .
Cellular Effects
The effects of 2-Bromo-3-fluorobenzoic acid on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Bromo-3-fluorobenzoic acid can modulate the activity of signaling proteins, leading to alterations in cell proliferation, differentiation, and apoptosis. Additionally, it can affect the expression of specific genes by interacting with transcription factors or other regulatory proteins, thereby influencing cellular functions .
Molecular Mechanism
At the molecular level, 2-Bromo-3-fluorobenzoic acid exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the enzyme’s active site. This binding can be competitive or non-competitive, depending on the nature of the interaction. Furthermore, 2-Bromo-3-fluorobenzoic acid can induce changes in gene expression by interacting with DNA or RNA, leading to the activation or repression of specific genes .
Dosage Effects in Animal Models
The effects of 2-Bromo-3-fluorobenzoic acid vary with different dosages in animal models. At low doses, it may exhibit minimal or no toxic effects, while at higher doses, it can cause adverse effects such as toxicity or organ damage. Threshold effects have been observed, where a specific dosage level leads to a significant change in the biological response. These studies are crucial for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
2-Bromo-3-fluorobenzoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Understanding these pathways is essential for predicting the pharmacokinetics and pharmacodynamics of 2-Bromo-3-fluorobenzoic acid .
Transport and Distribution
Within cells and tissues, 2-Bromo-3-fluorobenzoic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments. The distribution of 2-Bromo-3-fluorobenzoic acid can influence its biological activity and effectiveness in different tissues .
Subcellular Localization
The subcellular localization of 2-Bromo-3-fluorobenzoic acid is critical for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on cellular processes. Understanding the subcellular localization of 2-Bromo-3-fluorobenzoic acid is essential for elucidating its mechanism of action and potential therapeutic applications .
Propiedades
IUPAC Name |
2-bromo-3-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQRCBMPPEPNNDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50307157 | |
| Record name | 2-Bromo-3-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50307157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
132715-69-6 | |
| Record name | 2-Bromo-3-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50307157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-3-fluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6R,7R)-7-Amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B146509.png)
